molecular formula C15H18N4O4 B1438992 H-Gly-Gly-Trp-OH CAS No. 20762-32-7

H-Gly-Gly-Trp-OH

Cat. No. B1438992
CAS RN: 20762-32-7
M. Wt: 318.33 g/mol
InChI Key: UPADCCSMVOQAGF-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Gly-Gly-Trp-OH” is a tripeptide composed of the amino acids glycine, glycine, and tryptophan . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “H-Gly-Gly-Trp-OH” is C15H18N4O4, and its molecular weight is 318.33 . The molecule contains a total of 42 bonds, including 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“H-Gly-Gly-Trp-OH” appears as a solid powder and should be stored at -20°C . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Antioxidant Activity

Tripeptides like H-Gly-Gly-Trp-OH are studied for their potential antioxidant properties. Antioxidant peptides can play a significant role in neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases . The tripeptide’s structure, particularly the presence of tryptophan, may contribute to its ability to scavenge free radicals and protect biomolecules from oxidative damage.

Neuroprotective Effects

The tryptophan residue in H-Gly-Gly-Trp-OH may be beneficial for neuroprotection. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Research on similar peptides suggests that they could potentially cross the blood-brain barrier and exhibit neuroprotective effects by influencing neurotransmitter pathways .

Antimicrobial Properties

Peptides containing tryptophan are known for their antimicrobial properties. They can interact with microbial membranes and disrupt their integrity, leading to cell death. H-Gly-Gly-Trp-OH could be investigated for its efficacy against bacteria, fungi, and viruses, contributing to the development of new antimicrobial agents .

Cancer Research

The tryptophan component of H-Gly-Gly-Trp-OH makes it a candidate for cancer research. Tryptophan metabolites have been implicated in the modulation of the immune response against tumor cells. The tripeptide could be used in studies exploring the tumor microenvironment and the development of immunotherapeutic strategies .

Drug Delivery Systems

Due to its small size and potential bioactivity, H-Gly-Gly-Trp-OH could be utilized in drug delivery systems. Its ability to penetrate cells and deliver therapeutic agents to specific sites makes it a valuable tool in the design of targeted drug delivery mechanisms .

Tissue Engineering and Regeneration

Tripeptides are also being explored in the context of tissue engineering and regeneration. Their role in cell signaling and tissue formation can be harnessed to promote wound healing and the regeneration of damaged tissues. H-Gly-Gly-Trp-OH may contribute to the development of biomaterials that support tissue growth and repair .

Safety And Hazards

When handling “H-Gly-Gly-Trp-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-6-13(20)18-8-14(21)19-12(15(22)23)5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,12,17H,5-6,8,16H2,(H,18,20)(H,19,21)(H,22,23)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPADCCSMVOQAGF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Gly-Gly-Trp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.